molecular formula C10H9BrO4 B1281969 2-(4-Bromobenzyl)malonic acid CAS No. 92013-18-8

2-(4-Bromobenzyl)malonic acid

Cat. No.: B1281969
CAS No.: 92013-18-8
M. Wt: 273.08 g/mol
InChI Key: DIBILFWSEHZMDI-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)malonic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromobenzyl)malonic acid can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .

Another method involves the use of potassium hydroxide in ethanol at room temperature. The reaction mixture is stirred for several hours, followed by acidification and extraction to obtain the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)malonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium ethoxide, potassium hydroxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions include substituted malonic acids, carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Bromobenzyl)malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)malonic acid involves its ability to participate in various chemical reactions due to the presence of the bromobenzyl group and the malonic acid moiety. The bromine atom can undergo substitution reactions, while the malonic acid group can participate in decarboxylation and other transformations. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)malonic acid
  • 2-(4-Methylbenzyl)malonic acid
  • 2-(4-Nitrobenzyl)malonic acid

Uniqueness

2-(4-Bromobenzyl)malonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated or substituted benzyl malonic acids. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBILFWSEHZMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537051
Record name [(4-Bromophenyl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92013-18-8
Record name [(4-Bromophenyl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2-(4-bromobenzyl)malonate (40 g, 13 mmol) and KOH (42.8 g, 76 mmol) was dissolved in a mixture of HOAc-H2O-THF (1:2:3, 200 mL), the mixture was refluxed for 12 hours. The solvent was removed in vacuo, the residue was added HCl aqueous, then extracted with EtOAc, washed with brine, dried over Na2SO4, concentrated to give 2-(4-bromobenzyl)malonic acid (31 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
HOAc-H2O THF
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of dimethyl 2-(4-bromobenzyl)malonate (22 g, 73.33 mmol, 1.00 equiv) and potassium hydroxide (12.3 g, 219.64 mmol, 3.00 equiv) in ethanol (140 mL) and water (140 mL) was stirred at 60° C. overnight. The resulting solution was diluted with 300 mL of ice and water then extracted with 1×500 mL of ethyl acetate. The organic layer was washed with 2×150 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 18.2 g (91%) of 2-(4-bromobenzyl)malonic acid as a white solid.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromobenzyl)malonic acid
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2-(4-Bromobenzyl)malonic acid

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